molecular formula C20H20ClN3O2 B7697721 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-phenethylbutanamide

4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-phenethylbutanamide

Cat. No. B7697721
M. Wt: 369.8 g/mol
InChI Key: NVDLHXKVNCWCFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-phenethylbutanamide, also known as CPOP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. CPOP is a member of the oxadiazole family of compounds, which have shown promise in various fields of research due to their unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-phenethylbutanamide is not fully understood, but it is thought to involve the modulation of the GABAergic system. This compound has been shown to increase the levels of GABA in the brain, which is a neurotransmitter that has a calming effect on the nervous system. This may be responsible for the anxiolytic and antidepressant effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In animal studies, this compound has been shown to increase the levels of GABA in the brain, reduce the levels of corticosterone (a stress hormone), and increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is important for the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-phenethylbutanamide in lab experiments is its high purity and yield. This makes it a reliable and consistent compound to work with. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-phenethylbutanamide. One area of research is to further investigate its mechanism of action and how it modulates the GABAergic system. Another area of research is to explore its potential applications in other fields, such as cancer research or drug addiction research. Additionally, more studies are needed to determine the safety and efficacy of this compound in humans.
Conclusion
In conclusion, this compound is a promising compound for research due to its unique chemical properties and potential applications in various fields. Its mechanism of action is not fully understood, but it has shown anxiolytic and antidepressant effects in animal models. Further research is needed to fully understand its mechanism of action and potential applications in humans.

Synthesis Methods

The synthesis of 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-phenethylbutanamide involves several steps, including the reaction of 4-chlorobenzohydrazide with ethyl chloroacetate to form 4-chlorophenyl-1,2,4-oxadiazol-5-amine. This intermediate is then reacted with N-phenethylbutyramide to produce this compound. The synthesis of this compound has been optimized to yield high purity and yield, making it a viable option for research applications.

Scientific Research Applications

4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-phenethylbutanamide has been studied for its potential applications in various fields of research. One of the most promising areas of research for this compound is in the field of neuroscience. This compound has been shown to have anxiolytic and antidepressant effects in animal models, making it a potential candidate for the development of new drugs to treat anxiety and depression.

properties

IUPAC Name

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-phenylethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O2/c21-17-11-9-16(10-12-17)20-23-19(26-24-20)8-4-7-18(25)22-14-13-15-5-2-1-3-6-15/h1-3,5-6,9-12H,4,7-8,13-14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVDLHXKVNCWCFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CCCC2=NC(=NO2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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